molecular formula C15H20FN3O2 B2498157 2-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide CAS No. 2034446-57-4

2-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide

Cat. No.: B2498157
CAS No.: 2034446-57-4
M. Wt: 293.342
InChI Key: DHDLUXIQHNLHOO-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide is a useful research compound. Its molecular formula is C15H20FN3O2 and its molecular weight is 293.342. The purity is usually 95%.
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Biological Activity

2-Cyclopropyl-N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide is a novel compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly in the context of cancer treatment and neuromodulation. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive understanding of its pharmacological profile.

Chemical Structure and Properties

The chemical formula for this compound is C15H17FN4O2C_{15}H_{17}FN_{4}O_{2}. The compound features a cyclopropyl group and a fluoropyrimidine moiety, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC15H17FN4O2
Molecular Weight336.4 g/mol
CAS Number2034496-45-0
DensityNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in tumor proliferation and survival.

Case Study: Inhibition of Kinases

In a study examining the compound's effects on cancer cell lines, it was found to significantly inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK4/6. This inhibition led to reduced cell proliferation in vitro, suggesting potential applicability in cancer therapies targeting these pathways.

Pharmacological Profile

Antitumor Activity: The compound has shown promise as an antitumor agent in various preclinical models. In vitro assays demonstrated that it effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells.

Neuroprotective Effects: Research indicates that the compound may also possess neuroprotective properties. In animal models of neurodegeneration, it demonstrated a capacity to enhance neuronal survival and reduce apoptosis.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntitumorInhibits CDK4/6; reduces cell viability
NeuroprotectiveEnhances neuronal survival; reduces apoptosis

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies indicate a favorable safety margin at therapeutic doses. Long-term studies are ongoing to further elucidate any potential adverse effects.

Properties

IUPAC Name

2-cyclopropyl-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c16-11-8-17-15(18-9-11)21-13-5-3-12(4-6-13)19-14(20)7-10-1-2-10/h8-10,12-13H,1-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDLUXIQHNLHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.